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Compound of Interest

Compound Name: Ethyl 6-methyl-3-oxoheptanoate

Cat. No.: B1285258 Get Quote

An In-depth Technical Guide to Ethyl 6-methyl-3-oxoheptanoate for Researchers and Drug

Development Professionals

Abstract
Ethyl 6-methyl-3-oxoheptanoate is a β-keto ester of significant interest in synthetic organic

chemistry. Its bifunctional nature, characterized by ester and ketone moieties, renders it a

versatile precursor for the synthesis of more complex molecular architectures, including

heterocyclic compounds and pharmacologically active agents. This technical guide provides a

comprehensive overview of its core chemical and physical properties, outlines a robust

methodology for its structural characterization, presents a plausible synthetic pathway, and

discusses its potential applications in the field of drug discovery. The strategic placement of a

methyl group at the 6-position influences its lipophilicity and potential metabolic profile, making

it a noteworthy building block for medicinal chemists. This document is intended for

researchers, scientists, and drug development professionals seeking a detailed understanding

of this compound.

Chemical Identity and Physicochemical Properties
Ethyl 6-methyl-3-oxoheptanoate belongs to the class of β-keto esters. The presence of a

ketone at the β-position relative to the ester carbonyl group results in an acidic α-proton,

making this site a nucleophilic center for various carbon-carbon bond-forming reactions. The

terminal isobutyl group can modulate the molecule's steric and electronic properties, which is a

key consideration in synthetic design and drug-receptor interactions.
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Table 1: Physicochemical and Computed Properties of Ethyl 6-methyl-3-oxoheptanoate

Property Value Source

Molecular Formula C₁₀H₁₈O₃
PubChem[1][2], CP Lab

Safety[3]

Molecular Weight 186.25 g/mol PubChem[1]

Monoisotopic Mass 186.1256 Da PubChem[1][2]

IUPAC Name
ethyl 6-methyl-3-

oxoheptanoate
PubChem[1]

CAS Number 57689-16-4 PubChem[1], CP Lab Safety[3]

Canonical SMILES CCOC(=O)CC(=O)CCC(C)C PubChem[1]

InChI Key
LLAQANOMMFENEZ-

UHFFFAOYSA-N
PubChem[1]

Synonyms

6-METHYL-3-OXO-

HEPTANOIC ACID ETHYL

ESTER

CP Lab Safety[3]

Computed XLogP3 1.9 PubChem[1]

Synthesis Pathway: A Methodological Approach
While multiple synthetic routes to β-keto esters exist, a common and effective method is the

Claisen condensation reaction. This reaction involves the condensation of an ester with an

enolizable ketone or another ester. For Ethyl 6-methyl-3-oxoheptanoate, a plausible route

involves the reaction of ethyl acetoacetate with a suitable alkyl halide, followed by hydrolysis

and decarboxylation, or more directly, the acylation of a specific enolate.

A robust synthetic approach is the acylation of the enolate of ethyl acetate with a derivative of

4-methylpentanoic acid, such as its acid chloride or a Weinreb amide. The workflow below

outlines a conceptual synthetic pathway.
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Caption: Conceptual workflow for the synthesis of Ethyl 6-methyl-3-oxoheptanoate.
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Experimental Protocol: Synthesis via Acylation
This protocol is a representative methodology and should be adapted and optimized based on

laboratory conditions and scale.

Reaction Setup: Under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran

(THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a

thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the

flask. Following this, add ethyl acetate dropwise via the dropping funnel, ensuring the

internal temperature does not exceed -70 °C. Stir the resulting mixture for 30-45 minutes at

-78 °C to ensure complete formation of the lithium enolate.

Acylation: Add a solution of 4-methylpentanoyl chloride in anhydrous THF to the enolate

solution dropwise. The reaction is highly exothermic; maintain strict temperature control. Stir

the reaction mixture at -78 °C for 2-3 hours.

Reaction Monitoring & Quenching: Monitor the reaction's progress using Thin Layer

Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated

aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.

Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture

to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the residue using flash column chromatography on silica gel to yield pure Ethyl 6-
methyl-3-oxoheptanoate.

Structural Elucidation and Analytical Workflow
Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques

provides the necessary data to verify the identity and purity of the synthesized compound.
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Caption: Workflow for the structural confirmation of Ethyl 6-methyl-3-oxoheptanoate.

Analytical Methodologies
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful

tool for elucidating the precise structure of organic molecules.

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of

different types of protons and their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon

atoms and their chemical environment (e.g., carbonyls, alkyls).

Table 2: Predicted Spectroscopic Data for Ethyl 6-methyl-3-oxoheptanoate
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Technique Parameter Predicted Value Interpretation

¹H NMR Chemical Shift (δ) ~0.9 ppm (d, 6H)
Two methyl groups of

the isobutyl moiety

~1.25 ppm (t, 3H) Ethyl ester -CH₃

~1.5-1.7 ppm (m, 3H)
-CH₂- and -CH- of the

isobutyl moiety

~2.5 ppm (t, 2H)

Methylene protons

adjacent to ketone (-

CH₂C(O)-)

~3.4 ppm (s, 2H)
α-methylene protons

(-C(O)CH₂C(O)-)

~4.15 ppm (q, 2H) Ethyl ester -OCH₂-

¹³C NMR Chemical Shift (δ) ~202 ppm
Ketone carbonyl

carbon (C=O)

~167 ppm
Ester carbonyl carbon

(C=O)

~61 ppm
Ethyl ester -OCH₂-

carbon

~49 ppm
α-methylene carbon (-

C(O)CH₂C(O)-)

~(Alkyl Region)
Remaining alkyl

carbons

IR Spec. Absorption (cm⁻¹) ~1745 cm⁻¹
Strong, C=O stretch

(ester)

~1715 cm⁻¹
Strong, C=O stretch

(ketone)

~1150-1250 cm⁻¹
Strong, C-O stretch

(ester)
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B. Mass Spectrometry (MS) MS provides the exact molecular weight and valuable

fragmentation data.

Methodology: Electron Ionization (EI) is a common method. The molecular ion peak (M⁺)

corresponding to the molecular weight (186.25) should be observed. Fragmentation patterns

can help confirm the structure, such as the loss of the ethoxy group (-45 Da) or cleavage at

the carbonyl groups.

C. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present

in the molecule.

Methodology: A spectrum can be obtained from a thin film of the neat liquid on a salt plate

(NaCl or KBr). The key diagnostic peaks are the two distinct carbonyl stretches.

Applications in Research and Drug Development
Ethyl 6-methyl-3-oxoheptanoate is not just a synthetic intermediate; it is a strategic building

block for creating molecules with potential therapeutic value.

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for synthesizing a

wide range of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are

privileged scaffolds in medicinal chemistry.

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable

fragment. The isobutyl group provides a vector for exploring hydrophobic pockets in protein

active sites, while the keto-ester portion offers multiple points for chemical elaboration.

The "Magic Methyl" Effect: The strategic inclusion of a methyl group can have profound

effects on a drug candidate's properties. In this molecule, the terminal gem-dimethyl groups

of the isobutyl moiety can enhance metabolic stability by blocking potential sites of oxidation.

[4] This modification also increases lipophilicity, which can improve membrane permeability,

a critical factor for oral bioavailability.[4] Drug development professionals can leverage this

pre-functionalized building block to introduce this beneficial structural motif into lead

compounds.

Safety and Handling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1285258?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10457765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10457765/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, Ethyl 6-methyl-3-oxoheptanoate is associated with the following hazards:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Handling Recommendations:

Use in a well-ventilated area or a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion
Ethyl 6-methyl-3-oxoheptanoate is a valuable and versatile β-keto ester with significant

potential for synthetic and medicinal chemistry applications. Its well-defined structure,

accessible synthetic routes, and the strategic presence of a metabolically relevant isobutyl

group make it an attractive building block for the development of novel chemical entities. A

thorough understanding of its physicochemical properties, synthetic methodologies, and

analytical characterization, as detailed in this guide, is essential for its effective utilization in

research and drug discovery pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1285258?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-6-methyl-3-oxoheptanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-6-methyl-3-oxoheptanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-6-methyl-3-oxoheptanoate
https://www.benchchem.com/product/b1285258?utm_src=pdf-body
https://www.benchchem.com/product/b1285258?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Ethyl 6-methyl-3-oxoheptanoate | C10H18O3 | CID 15734035 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. PubChemLite - Ethyl 6-methyl-3-oxoheptanoate (C10H18O3) [pubchemlite.lcsb.uni.lu]

3. calpaclab.com [calpaclab.com]

4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Ethyl 6-methyl-3-oxoheptanoate molecular weight and
formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1285258#ethyl-6-methyl-3-oxoheptanoate-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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